molecular formula C14H14N8O5S B14962864 5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14962864
M. Wt: 406.38 g/mol
InChI Key: YVHGSJPEJRQGCH-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that combines a pyrimidine nucleus and a triazole moiety. This compound is of significant interest due to its potential pharmacological properties and its ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Ethanol is commonly used as a solvent, and triethylamine is used as a base in alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions can occur at the pyrimidine nucleus.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,4-triazole-3-thione: Shares the triazole moiety but lacks the pyrimidine nucleus.

    6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the pyrimidine nucleus but lacks the triazole moiety.

Uniqueness

5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of both the pyrimidine nucleus and the triazole moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H14N8O5S

Molecular Weight

406.38 g/mol

IUPAC Name

5-amino-1-[4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]triazole-4-carboxamide

InChI

InChI=1S/C14H14N8O5S/c1-6-10(13(24)18-14(25)17-6)28(26,27)20-7-2-4-8(5-3-7)22-11(15)9(12(16)23)19-21-22/h2-5,20H,15H2,1H3,(H2,16,23)(H2,17,18,24,25)

InChI Key

YVHGSJPEJRQGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)N)N

Origin of Product

United States

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